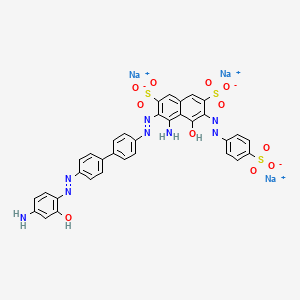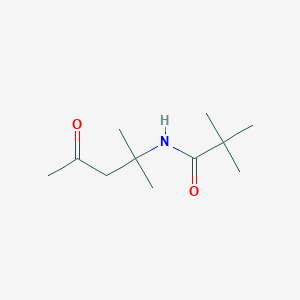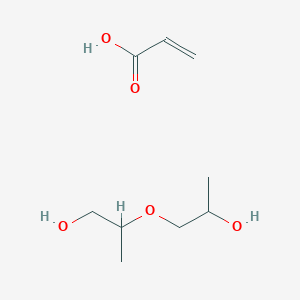
4-Amino-3-4'-(4-amino-2-hydroxyphenyl)azo1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2, 7-disulphonate (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a complex organic compound known for its vibrant color properties. It is commonly used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 4-amino-2-hydroxyphenyl, followed by coupling with biphenyl derivatives and further diazotization and coupling with naphthalene derivatives. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over the reaction parameters, ensuring the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile and printing industries for dyeing fabrics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb light and undergo photochemical reactions. The azo bonds in the molecule can be excited by light, leading to the generation of reactive oxygen species that can interact with biological molecules. This property is particularly useful in photodynamic therapy, where the compound can target and destroy cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2-hydroxyphenylazo benzene sulfonate
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 4-Amino-2-hydroxy-1,1’-biphenyl-4-ylazo benzene sulfonate
Uniqueness
Compared to similar compounds, 4-Amino-3-4’-(4-amino-2-hydroxyphenyl)azo1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) stands out due to its higher stability and intense coloration. Its unique structure allows for multiple functionalizations, making it versatile for various applications in different fields .
Propriétés
Numéro CAS |
83968-66-5 |
|---|---|
Formule moléculaire |
C34H23N8Na3O11S3 |
Poids moléculaire |
884.8 g/mol |
Nom IUPAC |
trisodium;4-amino-3-[[4-[4-[(4-amino-2-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N8O11S3.3Na/c35-21-5-14-26(27(43)17-21)40-37-22-6-1-18(2-7-22)19-3-8-23(9-4-19)38-41-32-28(55(48,49)50)15-20-16-29(56(51,52)53)33(34(44)30(20)31(32)36)42-39-24-10-12-25(13-11-24)54(45,46)47;;;/h1-17,43-44H,35-36H2,(H,45,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3 |
Clé InChI |
JETJMEZGMURXPT-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=C(C=C(C=C6)N)O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[1-(phenylsulfanyl)prop-2-en-1-yl]silane](/img/structure/B14429685.png)
![[(Chloroethynyl)sulfanyl]benzene](/img/structure/B14429686.png)


![Methyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14429698.png)



![Benzo[b]thiophene-2-carbonyl azide](/img/structure/B14429739.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14429741.png)



